![molecular formula C24H28O3 B193257 6-Hydroxy Bexarotene CAS No. 368451-07-4](/img/structure/B193257.png)
6-Hydroxy Bexarotene
概要
説明
6-Hydroxy Bexarotene is an oxidative metabolite of Bexarotene . Bexarotene is a member of the retinoid class of drugs that is associated with birth defects in humans . It is a high-affinity ligand for retinoid X receptors (RXRs) . It binds to RXRα, RXRβ, and RXRγ as well as retinoic acid receptor α (RARα) .
Synthesis Analysis
Bexarotene is synthesized using a nucleophilic addition-dewatering reaction . The major cytochrome responsible for the formation of the oxidative metabolites of Bexarotene is cytochrome P450 3A4 .Molecular Structure Analysis
The molecular formula of 6-Hydroxy Bexarotene is C24H28O3 . It contains total 57 bond(s); 29 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .科学的研究の応用
Metabolism and Binding to Retinoid Receptors
6-Hydroxy-bexarotene is a major metabolite of bexarotene, a rexinoid used in treating cutaneous T-cell lymphoma. This metabolite has been found to bind to and transactivate retinoid receptors, although its binding is much reduced relative to the parent compound. The metabolites exhibit minimal activity in transactivating retinoic acid receptors and have reduced activity at retinoid X receptors compared to bexarotene (Howell et al., 2001).
Therapeutic Potential in Parkinson's Disease
Low doses of bexarotene, up to 100-fold lower than those used in cancer models, have been shown to rescue dopamine neurons and reverse behavioral deficits in rat models of Parkinson's disease. This suggests potential therapeutic applications for Parkinson's disease, with 6-hydroxydopamine (6-OHDA) lesioned rats showing significant improvements (Mcfarland et al., 2013).
Anti-Cancer and Neuroprotective Effects
Bexarotene demonstrates cytotoxic and anti-proliferative effects on C6 glioma cells, potentially through the PPARγ/NF-κB pathway. Its metabolite, 6-hydroxy-bexarotene, could be implicated in these effects. The treatment decreases NF-κB and total antioxidant levels and increases 8-OHdG levels, indicating DNA damage and oxidative stress modulation (Hacıoğlu et al., 2021).
Improved Drug Formulations
Studies have been conducted to improve the dissolution and absorption of bexarotene through nanocrystal development and surface modification, indicating the potential for enhanced delivery and efficacy of 6-hydroxy bexarotene in various therapeutic applications (Li et al., 2016).
Role in Traumatic Brain Injury Recovery
Bexarotene treatments have neuroprotective effects on mice following traumatic brain injury (TBI). The up-regulation of the long noncoding RNA Neat1 by bexarotene inhibits apoptosis and inflammation, leading to better functional recovery after TBI. 6-Hydroxy bexarotene, as a metabolite, may contribute to these effects (Zhong et al., 2017).
RXR Selective Agonism and Potential Neurodegenerative Therapeutics
Research into novel analogs of bexarotene, including 6-hydroxy bexarotene, aims to develop compounds with improved RXR selectivity and decreased cross-signaling of other RXR-dependent nuclear receptors. This could enhance anti-proliferative potential in leukemia cell lines and potentially other neurodegenerative disorders (Jurutka et al., 2021).
作用機序
Target of Action
6-Hydroxy Bexarotene, an oxidative metabolite of bexarotene, serves as a high-affinity ligand for retinoid X receptors (RXRs), specifically binding to RXRα, RXRβ, and RXRγ, as well as to the retinoic acid receptor α (RARα) with dissociation constants (Kds) of 3.46, 4.21, 4.83, and 8.17 μM, respectively . These receptors play a crucial role in regulating gene expression, controlling cell differentiation, and apoptosis .
Mode of Action
6-Hydroxy Bexarotene selectively binds with and activates retinoid X receptor subtypes . The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown, but it has been shown to have activity in all clinical stages of CTCL .
Biochemical Pathways
The compound affects the PPARγ/NF-κB signaling pathway . Bexarotene treatment decreases NF-κB and total antioxidant (TAS) levels and increases PPARγ and 8-hydroxy-2′-deoxyguanosine (8-OHdG) levels in cells . This modulation of the PPARγ/NF-κB pathway leads to changes in cell proliferation, DNA damage, reactive oxygen species (ROS) production, and antioxidant levels .
Pharmacokinetics
Bexarotene is primarily metabolized in the liver. Both 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene are the major metabolites of bexarotene that have been identified in plasma . The major cytochrome responsible for the formation of the oxidative metabolites of bexarotene is cytochrome P450 3A4 .
Result of Action
Bexarotene exerts its effects by blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It demonstrates concentration- and time-dependent antiproliferative effects on cells . Furthermore, bexarotene-induced apoptotic cells are enhanced through Annexin V-FITC/PI staining and caspase-3/-7 activation analyses since phosphatidylserine level on the outer surface of the cell membrane and caspase-3/-7 activities are increased in the cells treated with bexarotene .
Action Environment
Environmental factors such as UV radiation can influence the action of 6-Hydroxy Bexarotene. The presence of photocatalysts such as TiO2 or ZnO, as well as the organic UV filters avobenzone, benzophenone-3, meradimate, and homosalate, could contribute to degradation of bexarotene under UV irradiation . This degradation can potentially affect the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
Bexarotene has been approved by the U.S. Food and Drug Administration and the European Medicines Agency as a topically applied anticancer agent . The presence of photocatalysts such as TiO2 or ZnO, as well as the organic UV filters avobenzone, benzophenone-3, meradimate, and homosalate, could contribute to degradation of bexarotene under UV irradiation . The antiproliferative properties of the degradation products of bexarotene were assessed by MTT assay on a panel of human adherent cancer cells, and concentration-dependent growth inhibition was evidenced on all tested cell lines .
特性
IUPAC Name |
4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435130 | |
Record name | 6-Hydroxy Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy Bexarotene | |
CAS RN |
368451-07-4 | |
Record name | 6-Hydroxy-bexarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXY-BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?
A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), 6-hydroxy bexarotene shows significantly reduced activity. The study found that 6-hydroxy bexarotene and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while 6-hydroxy bexarotene is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.
Q2: What is the significance of 6-hydroxy bexarotene in bexarotene metabolism?
A2: 6-hydroxy bexarotene is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although 6-hydroxy bexarotene is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。